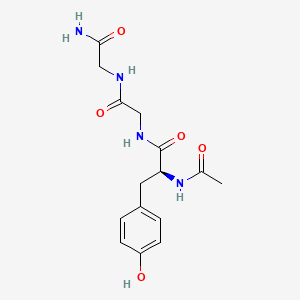

Glycinamide, N-acetyl-L-tyrosylglycyl-

Description

BenchChem offers high-quality Glycinamide, N-acetyl-L-tyrosylglycyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycinamide, N-acetyl-L-tyrosylglycyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

81543-11-5 |

|---|---|

Molecular Formula |

C15H20N4O5 |

Molecular Weight |

336.34 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C15H20N4O5/c1-9(20)19-12(6-10-2-4-11(21)5-3-10)15(24)18-8-14(23)17-7-13(16)22/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,19,20)/t12-/m0/s1 |

InChI Key |

PKQLOAZEQQZIMI-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |

Origin of Product |

United States |

Peptide Classification and Structural Context Within Oligopeptides

N-Acetyl-L-Tyrosylglycyl-Glycinamide is classified as a modified tripeptide. Peptides are short chains of amino acids linked by peptide bonds; those containing fewer than 50 amino acids are generally denoted as peptides, while larger chains are considered proteins. ias.ac.in Peptides composed of two to ten amino acids are specifically referred to as oligopeptides. creative-peptides.com

The structure of N-Acetyl-L-Tyrosylglycyl-Glycinamide consists of three amino acid residues: L-tyrosine, glycine (B1666218), and a terminal glycine that has been modified into a glycinamide (B1583983). This sequence is further modified at both its ends. The N-terminus (the end with a free amino group) of the tyrosine residue is capped with an acetyl group (N-acetyl). The C-terminus (the end with a free carboxyl group) of the final glycine residue is converted to a primary amide (glycinamide). These modifications distinguish it from a simple, unmodified tripeptide.

| Component | Description | Significance |

|---|---|---|

| N-Terminal Modification | Acetyl Group (CH₃CO-) | Caps the N-terminal amino group of L-tyrosine, neutralizing its charge and potentially increasing stability. |

| Amino Acid 1 | L-Tyrosine | An aromatic amino acid providing a phenolic side chain. |

| Amino Acid 2 | Glycine | The simplest amino acid, providing conformational flexibility to the peptide backbone. |

| C-Terminal Modification | Glycinamide (-NH₂) | Replaces the C-terminal carboxyl group of the final glycine with an amide, neutralizing its charge and often enhancing biological activity and stability. nih.govresearchgate.net |

Historical Perspective and Evolution of Synthetic Peptide Chemistry

The ability to synthesize peptides like N-Acetyl-L-Tyrosylglycyl-Glycinamide is the result of over a century of advancements in organic chemistry. ias.ac.in The field of peptide chemistry was pioneered by Emil Fischer, who in 1901 reported the synthesis of the first dipeptide, glycylglycine, and later introduced the term "peptide". ias.ac.inresearchgate.net

Early peptide synthesis, known as solution-phase synthesis, was a laborious process. nih.gov A major challenge was preventing unwanted side reactions, which required the use of protecting groups to temporarily block reactive functional groups on the amino acids. gcwgandhinagar.com A significant breakthrough was the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932, a reversible N-terminal protecting group. nih.gov These developments culminated in the landmark chemical synthesis of the peptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, a feat that gave major impetus to the field. ias.ac.increative-peptides.comresearchgate.net

The most transformative development in peptide synthesis was the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963. creative-peptides.compeptide.commolecularcloud.org In SPPS, the first amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added sequentially. nih.govmolecularcloud.org This method dramatically simplified the process by allowing for the use of excess reagents to drive reactions to completion and easy purification by simply washing the resin. peptide.com Merrifield's work, for which he was awarded the Nobel Prize, made the synthesis of longer and more complex peptides practical and even automatable. peptide.com

The two dominant strategies in modern SPPS are named for their N-terminal protecting groups:

Boc/Bzl strategy : Uses the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.comwikipedia.org

Fmoc/tBu strategy : Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Louis A. Carpino in 1970. nih.govpeptide.comwikipedia.org The Fmoc strategy became widely adopted due to its milder reaction conditions. nih.gov

| Year | Milestone | Key Figure(s) | Significance |

|---|---|---|---|

| 1901 | First synthesis of a dipeptide (glycylglycine). ias.ac.inresearchgate.net | Emil Fischer | Established the foundation of peptide chemistry. ias.ac.in |

| 1932 | Introduction of the benzyloxycarbonyl (Cbz) protecting group. nih.gov | Bergmann & Zervas | Provided a reliable method for controlled, stepwise peptide synthesis. nih.gov |

| 1953 | First chemical synthesis of a peptide hormone (oxytocin). ias.ac.increative-peptides.com | Vincent du Vigneaud | Demonstrated that complex, biologically active peptides could be created in the laboratory. researchgate.net |

| 1963 | Invention of Solid-Phase Peptide Synthesis (SPPS). peptide.commolecularcloud.org | R. Bruce Merrifield | Revolutionized peptide synthesis, making it faster, more efficient, and automatable. molecularcloud.org |

| 1970 | Introduction of the Fmoc protecting group. nih.govpeptide.com | Louis A. Carpino | Offered a milder alternative to Boc chemistry, which became a dominant strategy in SPPS. nih.gov |

Current Research Landscape and Academic Significance of Glycinamide Containing Peptides

Principles of Solid-Phase Peptide Synthesis (SPPS) for Oligopeptide Elongationacs.org

Solid-Phase Peptide Synthesis (SPPS) is the most widely adopted method for the synthesis of peptides like N-Acetyl-L-Tyrosylglycyl-Glycinamide. acs.org The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. acs.org This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. acs.org

For the synthesis of N-Acetyl-L-Tyrosylglycyl-Glycinamide, a common strategy would employ the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. acs.org The synthesis would commence by attaching the C-terminal amino acid, glycinamide, to a suitable resin, such as a Rink amide resin, which upon cleavage yields a C-terminal amide. The synthesis would then proceed with the following iterative cycle:

Fmoc-Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Washing: Thorough washing of the resin to remove the deprotection reagent and by-products.

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (Fmoc-Gly-OH, followed by Fmoc-Tyr(tBu)-OH) and its subsequent coupling to the free N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIEA). acs.org

Washing: Removal of excess reagents and by-products by washing the resin.

This cycle is repeated for each amino acid in the sequence. Finally, the N-terminal tyrosine is acetylated on the resin using acetic anhydride. The completed peptide is then cleaved from the solid support, and the permanent side-chain protecting groups (e.g., tBu for the tyrosine hydroxyl group) are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

| Step | Reagents and Solvents | Purpose |

| Resin Swelling | DMF, DCM | Prepares the resin for synthesis. |

| Fmoc-Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group. |

| Washing | DMF, DCM | Removes excess reagents and by-products. |

| Amino Acid Coupling | Fmoc-amino acid, DIC/OxymaPure or HATU/DIEA in DMF | Forms the peptide bond. |

| N-terminal Acetylation | Acetic anhydride, DIEA in DMF | Adds the acetyl group to the N-terminus. |

| Cleavage and Deprotection | TFA, scavengers (e.g., water, triisopropylsilane) | Releases the peptide from the resin and removes side-chain protecting groups. |

Chemo-Enzymatic Approaches in Peptide Synthesis and Modificationadvion.comnih.gov

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach can be particularly advantageous for the synthesis of complex peptides and for modifications such as glycosylation or specific de-acetylations. advion.com

While a fully enzymatic synthesis of N-Acetyl-L-Tyrosylglycyl-Glycinamide is less common for such a short peptide, enzymes can be employed in key steps. For instance, a strategy could involve the chemical synthesis of peptide fragments, which are then ligated together using an enzyme like omniligase-1. rsc.org More relevant to the target compound and its analogues is the use of enzymes for selective modifications. For example, esterases have been used for the de-O-acetylation of sugar residues in glycopeptides under neutral pH, a method that prevents base-induced side reactions like β-elimination and epimerization that can occur during chemical deprotection. advion.com This highlights the potential of enzymatic methods for the selective deprotection of acetylated side chains in more complex analogues of the target peptide.

The advantages of chemo-enzymatic methods include high stereoselectivity, the avoidance of harsh chemical reagents, and the potential for reactions to be performed in aqueous media under mild conditions.

Stereoselective Synthesis of Glycinamide Derivatives and Chiral Control Strategiesgoogle.com

The stereochemical integrity of each amino acid is crucial for the biological activity of a peptide. In the synthesis of N-Acetyl-L-Tyrosylglycyl-Glycinamide, maintaining the L-configuration of the tyrosine residue is essential. While glycine is achiral, any racemization of the tyrosine can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

During chemical peptide synthesis, particularly in solution-phase and during the activation step of SPPS, there is a risk of racemization. The use of appropriate coupling reagents and additives is a key strategy for chiral control. Additives such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) are known to suppress racemization by forming active esters that are less prone to epimerization.

Furthermore, the synthesis of N-acetyl-L-tyrosine itself requires careful control of stereochemistry. google.com Enzymatic methods have been explored for the synthesis of N-acetyl-L-tyrosine with high optical purity, for example, through the microbial splitting of acetyl tyrosine ethyl ester. google.com Chemical methods for the acetylation of L-tyrosine also need to be optimized to minimize racemization, often by controlling the reaction temperature and pH. google.com

Solution-Phase Synthesis Techniques for N-Acetylated Peptides

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a viable and sometimes preferred method, especially for the large-scale production of shorter peptides. In solution-phase synthesis, the peptide is elongated in a stepwise manner in a suitable solvent. After each coupling and deprotection step, the intermediate peptide is isolated and purified.

For the synthesis of N-Acetyl-L-Tyrosylglycyl-Glycinamide in solution, a fragment condensation approach could be employed. For example, N-acetyl-L-tyrosine could be coupled with glycyl-glycinamide. Protecting groups are essential to prevent unwanted side reactions. The amino group of glycyl-glycinamide and the hydroxyl group of tyrosine would need to be protected. The carboxyl group of N-acetyl-L-tyrosine would be activated for coupling.

A common challenge in solution-phase synthesis is the potential for racemization during the coupling of peptide fragments. The choice of coupling reagent and reaction conditions is critical to minimize this side reaction. After the final coupling step, all protecting groups are removed to yield the final product. While more labor-intensive due to the intermediate purification steps, solution-phase synthesis can offer advantages in terms of scalability and the ability to characterize intermediates thoroughly.

Purification Strategies for Synthetic Peptide Constructs in Research Applications

Following cleavage from the solid support or final deprotection in solution-phase synthesis, the crude synthetic peptide, including N-Acetyl-L-Tyrosylglycyl-Glycinamide, is a mixture containing the target peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with modifications from side reactions or incomplete deprotection. Therefore, a robust purification strategy is essential to obtain a highly pure product for research applications.

The most common and effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent (mobile phase A, typically water with a small amount of an ion-pairing agent like TFA) and loaded onto a chromatography column packed with a nonpolar stationary phase (e.g., C18 silica). The peptides are then eluted with a gradient of increasing organic solvent concentration (mobile phase B, typically acetonitrile (B52724) with TFA). More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent.

The fractions are collected and analyzed for purity, and those containing the pure target peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder.

| Purification Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase |

| RP-HPLC | Hydrophobicity | C18 or C8 silica | Water/Acetonitrile with 0.1% TFA |

Analytical Validation Techniques for Peptide Purity and Identity (methodological focus)

To ensure the quality of the synthesized N-Acetyl-L-Tyrosylglycyl-Glycinamide, a combination of analytical techniques is employed to validate its purity and confirm its identity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final peptide product. An analytical RP-HPLC system with a high-resolution column is used to separate the target peptide from any remaining impurities. The purity is typically determined by integrating the peak area of the target peptide and expressing it as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight and thus the identity of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. The observed molecular weight should match the calculated theoretical mass of N-Acetyl-L-Tyrosylglycyl-Glycinamide. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) can be used to sequence the peptide and confirm the correct order of amino acids. In an MS/MS experiment, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides information about the amino acid sequence.

| Analytical Technique | Purpose | Information Obtained |

| Analytical RP-HPLC | Purity Assessment | Percentage purity of the peptide. |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide. |

| Tandem MS (MS/MS) | Sequence Verification | Amino acid sequence of the peptide. |

Receptor Binding and Ligand-Target Interactions (in vitro mechanistic studies)

Peptides can exert biological effects by binding to specific receptors on the cell surface or within the cell. The tyrosyl and glycyl residues in N-acetyl-L-tyrosylglycyl-glycinamide suggest potential interactions with certain receptor types.

While direct experimental data on the receptor binding affinity of N-acetyl-L-tyrosylglycyl-glycinamide is not available, the presence of glycine residues suggests a potential, albeit likely weak, interaction with glycine receptors. Glycine receptors are inhibitory ionotropic receptors widely distributed in the central nervous system. wikipedia.orgguidetopharmacology.org These receptors are activated by simple amino acids like glycine, β-alanine, and taurine. wikipedia.org

To quantitatively assess the binding affinity of N-acetyl-L-tyrosylglycyl-glycinamide for a specific receptor, such as a subtype of the glycine receptor, in vitro binding assays using recombinant receptor systems would be necessary. Such assays typically involve incubating the peptide with cells or membranes expressing the receptor of interest and measuring the extent of binding.

The binding of a ligand to its receptor often triggers a cascade of intracellular signaling events. Glycine receptors, for example, are chloride channels, and their activation leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing. wikipedia.orgnih.gov

Should N-acetyl-L-tyrosylglycyl-glycinamide be found to bind to a receptor, the subsequent step would be to investigate its effect on downstream signaling pathways. For a G protein-coupled receptor, this could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). For an ion channel receptor like the glycine receptor, electrophysiological techniques such as patch-clamping could be used to measure changes in ion flow across the cell membrane. The activation of glycine receptors can lead to cellular depolarization in some non-neuronal cells due to chloride efflux, which in turn can activate voltage-gated calcium channels and increase intracellular calcium concentrations. nih.gov

Role as a Model Peptide for Biophysical and Conformational Studies

Short, well-defined peptides like N-acetyl-L-tyrosylglycyl-glycinamide are excellent models for fundamental biophysical and conformational studies. The conformational preferences of a peptide are determined by the rotational freedom around the single bonds of the polypeptide backbone, defined by the dihedral angles φ (phi) and ψ (psi).

Theoretical and experimental studies on similar peptides, such as N-acetyl-glycine-glycine-N'-methylamide, provide insights into the likely conformational landscape of N-acetyl-L-tyrosylglycyl-glycinamide. researchgate.net Glycine, with its small hydrogen side chain, exhibits a high degree of conformational flexibility and can adopt a wide variety of conformational states. pitt.edu The conformational preferences of a glycine residue are influenced by the conformations of neighboring residues. researchgate.net

Computational conformational energy analyses on related peptides have identified several low-energy minima, including β-turn and extended structures. researchgate.net For the tyrosyl residue, the intrinsic energetics of its side-chain can play a significant role in protein folding and stability. nih.gov Conformational energy analyses of pentapeptides containing tyrosine have shown a preference for amphipathic α-helical structures. nih.gov

The following table summarizes the conformational energy data for a model dipeptide, Ac-Gly-Gly-NHMe, which can serve as an analogue for the Gly-Gly moiety in the target peptide.

| Conformation | Relative Energy (kcal/mol) at B3LYP/6-31G* level |

| γLγL | 0.00 |

| γDγD | 0.00 |

| ββ | 0.23 |

| γLβ | 0.30 |

| βγL | 0.30 |

| γDβ | 0.30 |

| βγD | 0.30 |

Data adapted from a theoretical study on Ac-Gly-Gly-NHMe. researchgate.net

These theoretical predictions can be experimentally validated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy to determine the solution-state conformation of N-acetyl-L-tyrosylglycyl-glycinamide.

Conformational Analysis and Structural Dynamics in Solution

Theoretical explorations of the potential energy surface of such tripeptides reveal a multitude of possible conformers. The conformational space is typically explored by varying the dihedral angles (φ, ψ) of the peptide backbone for each amino acid residue. For a tripeptide like HCO-Gly-L-Tyr-Gly-NH2, this results in a large number of initial possible conformations. Geometry optimization calculations using quantum mechanical methods, such as Hartree-Fock and Density Functional Theory (DFT), are then employed to identify the stable, low-energy conformers.

Studies on the HCO-Gly-L-Tyr-Gly-NH2 model have shown that out of numerous initial possibilities, a smaller number of distinct conformers are energetically favorable. The relative energies of these stable structures often fall within a narrow range, suggesting that in solution, the peptide likely exists as an equilibrium of several conformations rather than a single rigid structure. The stability of these conformers is governed by a complex interplay of intramolecular hydrogen bonds, steric effects, and interactions with the solvent.

The table below summarizes the key dihedral angles that define the backbone conformation of a peptide chain. The actual values for N-acetyl-L-tyrosylglycyl-glycinamide would require specific experimental determination or high-level computational modeling.

| Dihedral Angle | Atoms Defining the Angle | Description |

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond |

| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond (usually close to 180° for a trans conformation) |

Application as a Spectroscopic Probe in Protein-Peptide Systems

The intrinsic spectroscopic properties of the tyrosine residue make N-acetyl-L-tyrosylglycyl-glycinamide a potential candidate for use as a spectroscopic probe in studying protein-peptide interactions. The phenol (B47542) group of tyrosine is a natural fluorophore, exhibiting fluorescence that is sensitive to its local environment. conicet.gov.ar Changes in the polarity of the surrounding medium, the formation of hydrogen bonds, or the proximity to other aromatic residues can lead to shifts in the fluorescence emission spectrum and changes in quantum yield.

This sensitivity can be exploited to monitor the binding of the peptide to a protein. Upon binding, the environment of the tyrosine residue is likely to change, leading to a measurable change in its fluorescence properties. This allows for the determination of binding affinities and the study of the kinetics of interaction without the need for extrinsic labels, which could potentially perturb the system.

Furthermore, the tyrosine residue can be used in other spectroscopic techniques such as UV-Vis absorption spectroscopy and Circular Dichroism (CD). The nitration of tyrosine residues, for instance, can be monitored by spectroscopic methods to study the effects of oxidative stress on peptides and proteins. nih.gov While this is a chemical modification, it highlights the versatility of the tyrosine residue as a spectroscopic marker.

The table below outlines the spectroscopic properties of the tyrosine residue that are relevant to its application as a probe.

| Spectroscopic Technique | Property | Information Gained |

| Fluorescence Spectroscopy | Emission Maximum, Quantum Yield | Environmental polarity, solvent accessibility, binding interactions |

| UV-Vis Absorption Spectroscopy | Absorption Maximum | Concentration, environmental changes |

| Circular Dichroism (CD) | Far-UV and Near-UV Spectra | Secondary structure of the peptide, tertiary structure changes upon binding |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, NOEs | Detailed 3D structure, dynamics, and interaction surfaces |

While specific applications of N-acetyl-L-tyrosylglycyl-glycinamide as a spectroscopic probe have not been extensively documented, the principles governing the use of tyrosine-containing peptides are well-established. nih.govnih.gov Its relatively simple structure could make it a useful model system for studying the fundamental aspects of peptide-protein recognition.

Cellular Pathway Investigations (in vitro studies excluding clinical outcomes)

Direct experimental evidence detailing the effects of N-acetyl-L-tyrosylglycyl-glycinamide on intracellular signaling cascades and its interactions with specific cellular components is limited. However, based on the known biological activities of similar small peptides and its constituent amino acids, some potential areas of investigation can be inferred.

Effects on Intracellular Signaling Cascades

Small peptides have been shown to exert a variety of effects on cellular signaling. For instance, certain tripeptides have been found to influence pathways related to inflammation and oxidative stress. The tripeptide Leu-Ser-Trp (LSW), for example, has been shown to protect vascular endothelial cells from TNFα-induced oxidative stress and inflammation by modulating TNFα receptors and SIRT1. mdpi.com Another tripeptide, Gly-His-Lys (GHK), which is often complexed with copper, is known to stimulate wound healing and collagen synthesis by modulating gene expression linked to tissue remodeling, including TGF-β signaling. peptidesciences.compeptidesciences.com

Given that N-acetyl-L-tyrosylglycyl-glycinamide contains a tyrosine residue, a precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine, it is conceivable that it could have modulatory effects in neuronal cell models. wikipedia.org However, this would depend on its ability to be transported into cells and its metabolic fate.

Interactions with Cellular Components and Macromolecules

The potential interactions of N-acetyl-L-tyrosylglycyl-glycinamide with cellular macromolecules would be governed by its chemical structure. The peptide backbone allows for the formation of hydrogen bonds, while the tyrosine side chain can participate in hydrophobic and π-stacking interactions. The N-terminal acetyl group and the C-terminal amide group could also influence its binding properties by altering its charge and hydrogen bonding capacity.

The tyrosine residue is a key component in many protein-protein and protein-ligand interactions. rsc.org Therefore, it is plausible that this tripeptide could interact with proteins that have binding pockets complementary to its structure. Synthetic receptors have been shown to bind with high affinity and sequence selectivity to peptides containing tyrosine, highlighting the importance of this residue in molecular recognition. rsc.org

Peptide Engineering and Design Principles Incorporating N Acetyl L Tyrosylglycyl Glycinamide Motifs

Design of Stabilized Peptide Constructs for Enhanced Biochemical Research Utility

The inherent instability of peptides in biological environments presents a significant hurdle for their use as research tools. nih.gov Proteolytic degradation can rapidly diminish the concentration and activity of a peptide, complicating experimental reproducibility and interpretation. To counteract this, various strategies are employed to design stabilized peptide constructs. The N-acetyl cap on N-acetyl-L-tyrosylglycyl-glycinamide is a key feature that contributes to its stability.

N-terminal acetylation is a common and effective method for increasing the proteolytic stability of peptides. nih.gov By blocking the free amine group at the N-terminus, acetylation prevents recognition and cleavage by aminopeptidases, which are ubiquitous in biological samples. This simple modification can significantly extend the half-life of a peptide in serum and cell culture media, ensuring that it remains intact and active for the duration of an experiment.

In addition to N-terminal capping, other design principles for enhancing peptide stability include:

Incorporation of non-natural amino acids: Replacing standard L-amino acids with their D-isomers or other non-proteogenic amino acids can render peptide bonds resistant to cleavage by proteases. mdpi.com

Cyclization: Head-to-tail or side-chain cyclization can create a more rigid and sterically hindered structure that is less accessible to proteases. mdpi.com

Peptide backbone modifications: Alterations to the peptide bond itself, such as N-methylation, can also confer resistance to enzymatic degradation.

The choice of stabilization strategy depends on the specific application and the desired properties of the peptide construct. For N-acetyl-L-tyrosylglycyl-glycinamide, the inherent stability provided by the N-acetyl group makes it a valuable building block for designing longer, more complex peptides for biochemical research.

Development of Peptide Conjugates and Bioconjugation Strategies for Research Applications

The versatility of peptides as research tools can be greatly expanded by conjugating them to other molecules, such as fluorescent dyes, biotin, or small molecule drugs. mdpi.com These peptide conjugates enable a wide range of applications, including in vivo imaging, affinity purification, and targeted delivery of therapeutic agents. creative-biolabs.com The N-acetyl-L-tyrosylglycyl-glycinamide motif can be readily incorporated into such conjugates, providing a stable scaffold for the attachment of various functional moieties.

Several bioconjugation strategies can be employed to create peptide conjugates. The choice of method depends on the nature of the peptide and the molecule to be attached, as well as the desired site of conjugation. Common strategies include:

Lysine (B10760008) and N-terminal amine modification: The ε-amine of lysine residues and the α-amine at the N-terminus are common targets for conjugation due to their nucleophilicity. nih.govutoronto.ca Activated esters, such as N-hydroxysuccinimidyl (NHS) esters, are frequently used to react with these amines to form stable amide bonds. utoronto.ca

Cysteine thiol modification: The thiol group of cysteine is a unique and highly reactive handle for site-specific conjugation. Maleimides and iodoacetamides are common reagents that react specifically with cysteine thiols. nih.gov

Click Chemistry: This class of reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers high efficiency and orthogonality, allowing for specific conjugation in complex biological mixtures. mdpi.comutoronto.ca

The tyrosine residue within the N-acetyl-L-tyrosylglycyl-glycinamide sequence offers a potential site for modification, although it is less commonly used than lysine or cysteine. nih.gov The development of new bioconjugation chemistries is continually expanding the toolbox for creating novel peptide conjugates with tailored properties for specific research applications.

Structure-Activity Relationship (SAR) Studies in Rational Peptide Design

Understanding the relationship between the structure of a peptide and its biological activity is crucial for the rational design of potent and selective research tools. nih.gov Structure-activity relationship (SAR) studies involve systematically modifying the peptide sequence and evaluating the impact of these changes on its function. rsc.org This iterative process allows researchers to identify the key amino acid residues and structural features that are essential for activity.

For peptides incorporating the N-acetyl-L-tyrosylglycyl-glycinamide motif, SAR studies can provide valuable insights into its role in molecular recognition and function. For example, by substituting the tyrosine residue with other aromatic or non-aromatic amino acids, one can probe the importance of the phenol (B47542) side chain for binding to a target protein. Similarly, altering the length and composition of the peptide backbone can reveal the optimal conformation for activity.

Key aspects of SAR studies in peptide design include:

Alanine (B10760859) scanning: Systematically replacing each amino acid with alanine to identify residues critical for activity.

Truncation analysis: Removing amino acids from the N- or C-terminus to determine the minimal active sequence.

Positional scanning: Evaluating a series of substitutions at a specific position to identify the optimal amino acid for that site.

The data generated from SAR studies can be used to develop quantitative structure-activity relationship (QSAR) models, which can predict the activity of new peptide analogues and guide further optimization efforts. turkjps.org

| Modification | Effect on Activity | Reference |

| Substitution of Tyrosine | Probing the role of the phenol group in binding | nih.gov |

| Alteration of Peptide Backbone | Determining optimal conformation for activity | rsc.org |

| Alanine Scanning | Identifying critical residues for function | rsc.org |

Rational Design of Bioactive Oligopeptides for Mechanistic Probes

The principles of rational design, informed by structural biology and SAR studies, are used to create bioactive oligopeptides that can serve as precise mechanistic probes. nih.gov These custom-designed peptides can be used to investigate a wide range of biological processes, such as enzyme activity, protein-protein interactions, and signal transduction pathways. nih.gov The N-acetyl-L-tyrosylglycyl-glycinamide sequence can be incorporated into such probes as a recognition element or a stable structural component.

For example, a peptide containing this motif could be designed as a substrate for a specific protease, with the cleavage event being monitored by a fluorescent reporter group. Alternatively, it could be used to mimic a binding epitope on a protein, thereby acting as a competitive inhibitor of a protein-protein interaction. nih.govresearchgate.net

The rational design process for bioactive oligopeptides often involves:

Target identification and validation: Selecting a biological target and confirming its role in the process of interest.

Structural analysis: Using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the target.

Computational modeling: Employing molecular docking and other computational tools to design peptides with high affinity and selectivity for the target. nih.gov

Chemical synthesis and evaluation: Synthesizing the designed peptides and testing their biological activity in vitro and in cell-based assays.

Through this systematic approach, researchers can develop sophisticated peptide-based tools that provide valuable insights into the molecular mechanisms underlying complex biological phenomena.

Advanced Analytical and Biophysical Characterization in Peptide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about bond connectivity, dihedral angles, and the spatial proximity of atoms.

For a peptide such as Glycinamide (B1583983), N-acetyl-L-tyrosylglycyl-, conformational analysis by NMR involves a series of experiments, primarily focusing on ¹H, ¹³C, and ¹⁵N nuclei. Key parameters derived from these experiments include:

Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. For peptides, the chemical shifts of amide protons (HN) and alpha-protons (Hα) are particularly informative. Deviations from "random coil" values—the chemical shifts expected for an unstructured peptide—can indicate the presence of stable secondary structures like β-turns or extended conformations.

Scalar Couplings (J-couplings): The through-bond coupling between two nuclei, typically ³J(HN,Hα), provides information about the backbone dihedral angle φ (phi). The Karplus equation relates the magnitude of the J-coupling constant to the intervening dihedral angle, allowing for the determination of torsional restraints.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that arises between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons. Observing specific NOEs, such as between the Hα of one residue and the HN of the next (dαN(i, i+1)), helps to define the peptide's backbone conformation. Intra-residue and long-range NOEs provide further constraints for a full structural model.

While specific high-resolution NMR data for Glycinamide, N-acetyl-L-tyrosylglycyl- is not broadly published, the table below illustrates the typical ¹H chemical shift data that would be acquired to begin its conformational assessment.

| Residue | Proton | Typical Chemical Shift Range (ppm) in H₂O/D₂O |

| N-acetyl | CH₃ | ~2.0 |

| Tyrosine (Tyr) | HN | 8.0 - 8.5 |

| Hα | 4.3 - 4.7 | |

| Hβ | 2.9 - 3.2 | |

| Aromatic (Hδ, Hε) | 6.8 - 7.2 | |

| Glycine-1 (Gly) | HN | 8.2 - 8.6 |

| Hα | 3.8 - 4.0 | |

| Glycine-2 (Gly) | HN | 8.1 - 8.5 |

| Hα | 3.8 - 4.0 | |

| C-terminal amide | NH₂ | 7.0 - 7.5 |

Note: The exact chemical shifts are highly dependent on experimental conditions such as solvent, pH, and temperature.

By combining these NMR-derived constraints with computational methods like molecular dynamics simulations, a detailed ensemble of solution structures for Glycinamide, N-acetyl-L-tyrosylglycyl- can be generated, revealing its preferred conformations.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered secondary structures, produces a characteristic CD signal.

The CD spectrum of a peptide is typically recorded in the far-UV region (190-250 nm). The shape and magnitude of the spectrum are indicative of the types and proportions of secondary structure elements present:

α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

β-Turn: Various types of turns produce distinct spectra, but they are often characterized by a weak negative band around 220-230 nm and a strong negative band near 200 nm.

Random Coil: A disordered or unstructured peptide typically displays a strong negative band near 200 nm.

For Glycinamide, N-acetyl-L-tyrosylglycyl-, a short and flexible peptide, the CD spectrum would likely indicate a predominantly random coil conformation in aqueous solution. However, the presence of the tyrosine residue, which contains an aromatic chromophore, can contribute to the signal in the near-UV region (250-320 nm) and may influence the far-UV spectrum. Furthermore, changing the solvent environment, for instance by adding trifluoroethanol (TFE), can induce the formation of more ordered structures, such as β-turns, which would be observable as a distinct change in the CD spectrum. nih.govnih.gov

| Secondary Structure | Characteristic Wavelengths (nm) of Minima/Maxima |

| α-Helix | Minima at ~222, ~208; Maximum at ~192 |

| β-Sheet | Minimum at ~218; Maximum at ~195 |

| Random Coil | Minimum at ~198 |

This table presents canonical values for common secondary structures.

Analysis of the CD spectrum using deconvolution algorithms can provide a quantitative estimate of the percentage of each secondary structure type within the peptide ensemble. rcsb.org

Mass Spectrometry-Based Characterization of Peptide Modifications and Derivatives

Mass spectrometry (MS) is an indispensable analytical tool for the precise determination of molecular weight and the structural elucidation of peptides. For Glycinamide, N-acetyl-L-tyrosylglycyl-, MS is used to confirm its identity, purity, and to characterize any modifications or derivatives.

The process typically involves ionization of the peptide, most commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), followed by analysis of the mass-to-charge ratio (m/z) of the resulting ions. The high mass accuracy of modern mass spectrometers allows for the unambiguous confirmation of the peptide's elemental composition.

Tandem mass spectrometry (MS/MS) is employed for sequence verification and modification site analysis. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the peptide is isolated and then fragmented by collision-induced dissociation (CID) or other methods. This fragmentation preferentially occurs at the peptide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

For Glycinamide, N-acetyl-L-tyrosylglycyl-, the expected monoisotopic mass of the neutral molecule is 378.1594 g/mol . ESI-MS would be expected to show a prominent ion at an m/z of 379.1667 for the [M+H]⁺ species.

| Ion Type | Sequence Fragment | Expected Monoisotopic Mass (Da) |

| b₁ | Ac- | 43.02 |

| b₂ | Ac-Tyr- | 206.08 |

| b₃ | Ac-Tyr-Gly- | 263.10 |

| y₁ | -Gly-NH₂ | 75.05 |

| y₂ | -Gly-Gly-NH₂ | 132.07 |

| y₃ | -Tyr-Gly-Gly-NH₂ | 295.13 |

This table shows the predicted masses of the primary fragment ions that would be used to confirm the peptide's sequence.

MS is also crucial for identifying post-translational or synthetic modifications. For example, oxidation of the tyrosine residue would result in a mass increase of 16 Da. MS/MS can pinpoint the location of such a modification by observing the mass shift in the specific fragment ion containing the modified residue.

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of Peptide-Bound Complexes

While NMR provides information about the solution-state structure, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structure of molecules in the solid state or in a vitrified state, respectively. For a small peptide like Glycinamide, N-acetyl-L-tyrosylglycyl-, these methods are most powerful when the peptide is co-crystallized or complexed with a larger biomolecule, such as a receptor, enzyme, or antibody.

X-ray Crystallography requires the peptide, typically bound to a target protein, to be grown into a well-ordered crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map. From this map, an atomic model of the protein-peptide complex can be built, revealing the precise conformation of the bound peptide and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate the binding. This provides invaluable information for understanding the molecular basis of recognition and for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular complexes that are difficult to crystallize. Samples are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D density map. If Glycinamide, N-acetyl-L-tyrosylglycyl- were bound to a large protein assembly, cryo-EM could potentially resolve the density for the bound peptide, showing its location and conformation within the binding pocket.

To date, there are no publicly deposited crystal or cryo-EM structures in the Protein Data Bank (PDB) for a complex containing the specific peptide Glycinamide, N-acetyl-L-tyrosylglycyl-. However, should such a complex be successfully visualized, the resulting data would provide the definitive atomic-level picture of its bound-state conformation.

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations of Peptide-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a peptide like N-acetyl-L-tyrosylglycyl-glycinamide, MD simulations can provide detailed insights into its interaction with potential biological targets, such as proteins or nucleic acids.

The N-acetyl group at the N-terminus removes the positive charge typically present on the free amine, which can influence its electrostatic interactions with a target protein. mdpi.com This modification can also impact the peptide's conformational flexibility and hydrogen bonding capabilities. The central L-tyrosine residue is of particular interest due to its phenolic side chain, which can participate in various non-covalent interactions, including hydrogen bonding (as a donor or acceptor), π-π stacking with other aromatic residues, and cation-π interactions. The C-terminal glycinamide (B1583983) removes the negative charge of a carboxylate group, rendering the C-terminus neutral and capable of forming additional hydrogen bonds.

In a typical MD simulation study of this peptide with a target protein, the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a sufficient time (nanoseconds to microseconds) to observe the binding or unbinding events and to characterize the stable binding modes. nih.gov Analysis of the simulation trajectory can reveal key information such as the primary interacting residues, the stability of the peptide-protein complex, and the role of water molecules in mediating the interaction.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of N-acetyl-L-tyrosylglycyl-glycinamide with a Protein Target

| Parameter | Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Table 2: Hypothetical Interaction Energy Contributions for N-acetyl-L-tyrosylglycyl-glycinamide Binding to a Target Protein (kcal/mol)

| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Residues (Peptide → Protein) |

| Van der Waals | -25.5 | Tyr side chain → Hydrophobic pocket |

| Electrostatic | -15.2 | Glycinamide → Asp, Glu side chains |

| Hydrogen Bonds | -8.7 | Acetyl group, Peptide backbone → Polar residues |

| Solvation Energy | +12.4 | Desolvation of peptide and binding site |

| Total Binding Energy | -37.0 |

De Novo Peptide Design and Ligand Docking Studies

De novo peptide design aims to create new peptide sequences with desired structures and functions from scratch. nih.govmdpi.comacs.org Computational tools can be used to design peptides that, for instance, bind to a specific protein target with high affinity and selectivity. Given a target protein structure, a tripeptide like N-acetyl-L-tyrosylglycyl-glycinamide could serve as a starting point or a fragment in a larger de novo design effort. The structural features of this tripeptide could be systematically varied to optimize its binding properties.

Table 3: Example Workflow for De Novo Design of Tripeptide Analogues

| Step | Description |

| 1. Target Identification | Identify the 3D structure of the target protein. |

| 2. Binding Site Analysis | Characterize the physicochemical properties of the binding pocket. |

| 3. Fragment Placement | Place the N-acetyl-L-tyrosylglycyl-glycinamide scaffold into the binding site. |

| 4. In Silico Mutagenesis | Systematically replace each amino acid with other natural or non-natural amino acids. |

| 5. Scoring and Ranking | Use a scoring function to estimate the binding affinity of each designed analogue. |

| 6. Refinement | Perform energy minimization and short MD simulations on the top-ranked candidates to refine their structures. |

Table 4: Hypothetical Docking Scores and Key Interactions of Tripeptide Analogues

| Peptide Analogue | Docking Score (kcal/mol) | Key Predicted Interactions |

| Ac-Tyr-Gly-Gly-NH₂ | -7.8 | H-bond with backbone, π-π stacking with Phe |

| Ac-Phe-Gly-Gly-NH₂ | -7.2 | Hydrophobic interactions, H-bond with side chain |

| Ac-Trp-Gly-Gly-NH₂ | -8.5 | π-π stacking, H-bond with indole (B1671886) nitrogen |

| Ac-Tyr-Ala-Gly-NH₂ | -7.5 | Reduced flexibility, stable H-bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For analogues of N-acetyl-L-tyrosylglycyl-glycinamide, a QSAR model could be developed to predict their activity (e.g., inhibitory potency against an enzyme) based on their structural properties.

To build a QSAR model, a dataset of analogues with measured biological activities is required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov

Table 5: Illustrative Descriptors for a QSAR Model of N-acetyl-L-tyrosylglycyl-glycinamide Analogues

| Analogue ID | Biological Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Number of H-bond Donors |

| 1 | 10.5 | 0.5 | 350.4 | 120.5 | 4 |

| 2 | 5.2 | 1.2 | 364.4 | 115.3 | 4 |

| 3 | 25.8 | -0.8 | 322.3 | 135.8 | 5 |

| 4 | 8.9 | 0.9 | 378.5 | 122.1 | 4 |

A hypothetical QSAR equation derived from such data might look like: log(1/IC₅₀) = 0.5 * LogP - 0.01 * Molecular Weight + 0.02 * Polar Surface Area + c

This equation would suggest that increasing hydrophobicity and polar surface area while decreasing molecular weight could lead to more potent analogues in this hypothetical series.

Emerging Research Avenues and Future Perspectives

Applications in Advanced Biosensor Development and Diagnostic Research Tools

The development of advanced biosensors often relies on the specific recognition of target molecules. Peptides are excellent candidates for biorecognition elements due to their diversity and specificity. A molecule like Glycinamide (B1583983), N-acetyl-L-tyrosylglycyl- could be theoretically explored for its binding affinity to specific biomarkers. The tyrosine residue, in particular, can be a key component in binding interactions and can also serve as an electrochemical or fluorescent probe.

Future research could involve screening this peptide against a library of disease markers to identify potential binding partners. If a specific interaction is discovered, the peptide could be immobilized on a transducer surface (e.g., an electrode or a nanoparticle) to create a novel biosensor. The stability conferred by the N-acetylation would be advantageous for the development of robust diagnostic tools.

Integration into Novel Biomaterials and Bio-inspired Systems for Academic Exploration

Peptide-based biomaterials are a rapidly growing field, with applications in tissue engineering, drug delivery, and regenerative medicine. The self-assembly of short peptides into well-ordered nanostructures, such as hydrogels and nanofibers, is a key area of investigation. Tyrosine-rich peptides have been shown to be excellent motifs for self-assembly, driven by π-π interactions of the aromatic rings. researchgate.netnih.gov

Hypothetically, Glycinamide, N-acetyl-L-tyrosylglycyl- could be investigated for its self-assembling properties under different conditions (e.g., pH, temperature, and concentration). The resulting nanostructures could be characterized for their mechanical and biological properties. Such bio-inspired materials could serve as scaffolds for cell culture or as vehicles for the controlled release of therapeutic agents. The biocompatibility of amino acid-based materials makes them particularly attractive for biomedical applications.

Interdisciplinary Research with Nanotechnology and Materials Science for Peptide-Based Devices

The integration of peptides with nanotechnology and materials science has led to the development of novel peptide-based devices with a wide range of applications. Peptides can be used to functionalize nanomaterials, such as graphene oxide or gold nanoparticles, to create hybrid materials with unique properties. sci-hub.se The tyrosine residue in a peptide can be particularly useful for interacting with carbon-based nanomaterials through π-π stacking.

Future interdisciplinary research could explore the conjugation of Glycinamide, N-acetyl-L-tyrosylglycyl- to nanoparticles for targeted drug delivery or to create new nanocomposites for electronic or optical devices. The self-assembly properties of the peptide could also be harnessed to template the growth of inorganic nanomaterials, leading to the formation of highly ordered, bio-inspired structures. The enhanced stability due to N-acetylation would be beneficial for the longevity and performance of such peptide-based devices. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying N-acetyl-L-tyrosylglycyl-glycinamide in academic research?

Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After cleavage from the resin, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is used for purification . Purity validation requires SDS-PAGE (Laemmli’s method) and mass spectrometry (MS) . Quantification can utilize the Folin-Ciocalteu assay (modified Lowry method) for tyrosine-containing peptides .

Q. How can researchers ensure structural fidelity of N-acetyl-L-tyrosylglycyl-glycinamide during synthesis?

Methodological Answer:

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF-MS confirms molecular weight. Lithium or sodium adducts may form, requiring careful interpretation of ion clustering data .

- NMR Spectroscopy: 1H/13C NMR verifies backbone connectivity and acetyl/tyrosyl group placement.

- Circular Dichroism (CD): Assesses secondary structure in solution, particularly for aggregation-prone sequences.

Q. What safety protocols are critical when handling glycinamide derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid skin contact. Contaminated clothing must be removed immediately .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks of volatile byproducts (e.g., TFA).

Advanced Research Questions

Q. How can researchers resolve contradictions between HPLC purity data and mass spectrometry results for glycinamide derivatives?

Methodological Answer: Contradictions may arise from:

- Ion Suppression in MS: Matrix effects (e.g., residual TFA) can reduce ionization efficiency. Dilute samples or use desalting columns .

- Isomeric Impurities: RP-HPLC may not resolve stereoisomers. Employ chiral columns or tandem MS (MS/MS) for differentiation.

- Post-Synthesis Modifications: Oxidized methionine or deamidation products require high-resolution MS (HRMS) and isotopic pattern analysis .

Q. What advanced techniques are suitable for studying the interaction of N-acetyl-L-tyrosylglycyl-glycinamide with glycosylation enzymes (e.g., O-GlcNAcase)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model peptide-enzyme binding dynamics. Parameters from GLYCAM force fields are recommended for glycobiology studies .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamics.

- Fluorescent Labeling: Incorporate dansyl or FITC tags to track enzyme activity via fluorescence quenching assays.

Q. How should researchers address variability in glycinamide derivative stability under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Use Arrhenius modeling to predict degradation rates at 25°C, 37°C, and 50°C.

- pH-Dependent Degradation: Buffer systems (e.g., phosphate, acetate) at pH 3–8 identify hydrolysis-prone residues.

- LC-MS/MS Stability Monitoring: Track specific degradation products (e.g., deacetylated fragments) over time .

Data Interpretation and Standardization

Q. What minimum reporting standards (e.g., MIRAGE) apply to glycinamide-related glycomics studies?

Methodological Answer: The MIRAGE (Minimum Information Required for a Glycomics Experiment) guidelines mandate reporting:

Q. How can molecular docking studies be optimized for glycinamide derivatives targeting protease enzymes?

Methodological Answer:

- Ligand Preparation: Generate 3D conformers using Open Babel, accounting for tautomeric states.

- Grid Box Definition: Align with catalytic triads (e.g., Ser-His-Asp in serine proteases).

- Validation: Compare docking scores (AutoDock Vina) with experimental IC50 values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.